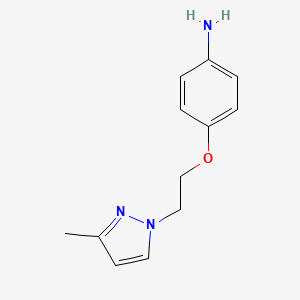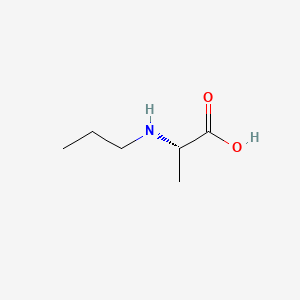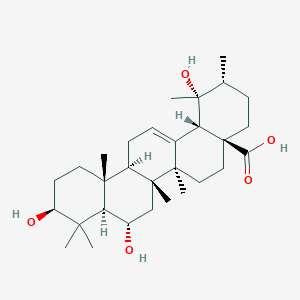
(2,4-Dihydroxyphenyl)boronic acid
Overview
Description
“(2,4-Dihydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H7BO4 . It is also known as 2,4-dihydroxyphenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .
Molecular Structure Analysis
The molecular structure of “(2,4-Dihydroxyphenyl)boronic acid” consists of a phenyl ring with two hydroxyl groups and a boronic acid group . The boronic acid group forms five-membered boronate esters with diols .
Chemical Reactions Analysis
Boronic acids, including “(2,4-Dihydroxyphenyl)boronic acid”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They have been used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(2,4-Dihydroxyphenyl)boronic acid” has a molecular weight of 153.928 Da . The physical and chemical properties of boronic acids can be influenced by the presence of various polyols .
Mechanism of Action
Future Directions
Boronic acids, including “(2,4-Dihydroxyphenyl)boronic acid”, are increasingly being used in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . They have potential for further exploration in areas such as sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
properties
IUPAC Name |
(2,4-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPBRMABUNZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623221 | |
| Record name | (2,4-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dihydroxyphenyl)boronic acid | |
CAS RN |
1312943-20-6 | |
| Record name | (2,4-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B3046764.png)












